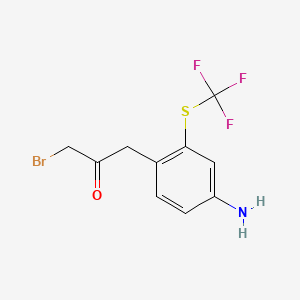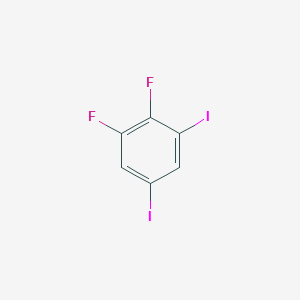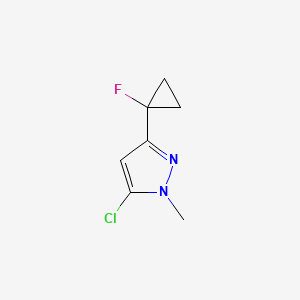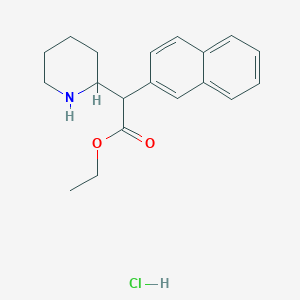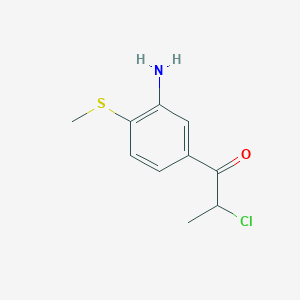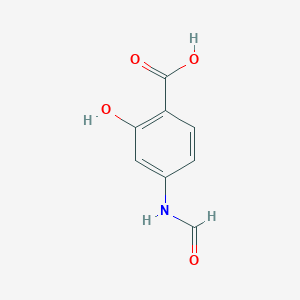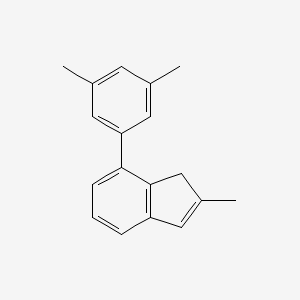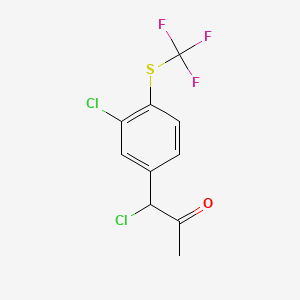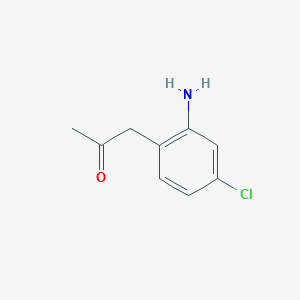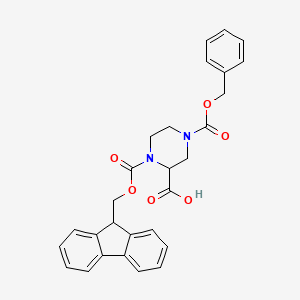
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is a compound that features both fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during the synthesis process. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with Fmoc and Cbz groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Cbz group can be introduced using benzyloxycarbonyl chloride (Cbz-Cl) under similar conditions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that use solid-phase techniques. The process involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling steps to build the peptide chain . The use of automated systems allows for high-throughput and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Cbz group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents such as HOBt and DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation or acidic conditions for Cbz removal.
Coupling: HOBt and DIC in DMF or NMP for amide bond formation.
Major Products Formed
The major products formed from these reactions are peptides or peptide fragments with specific sequences, depending on the synthesis design .
Applications De Recherche Scientifique
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and hydrogels for various applications.
Mécanisme D'action
The mechanism of action of 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to allow for further reactions . The Cbz group serves a similar protective function and is removed under specific conditions to reveal the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Fmoc)-4-Boc-piperazine-2-carboxylic acid: Uses a tert-butyloxycarbonyl (Boc) group instead of Cbz.
1-(Fmoc)-4-Ac-piperazine-2-carboxylic acid: Uses an acetyl (Ac) group instead of Cbz.
Uniqueness
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is unique due to the combination of Fmoc and Cbz protecting groups, which offer different deprotection conditions and stability profiles. This makes it versatile for various synthetic applications where selective deprotection is required .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c31-26(32)25-16-29(27(33)35-17-19-8-2-1-3-9-19)14-15-30(25)28(34)36-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATOJRLPKGBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
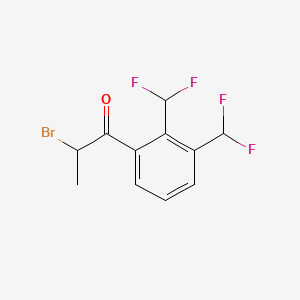
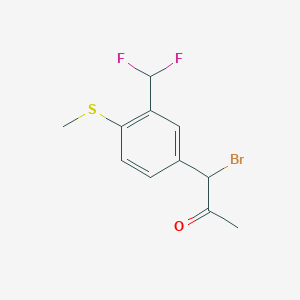
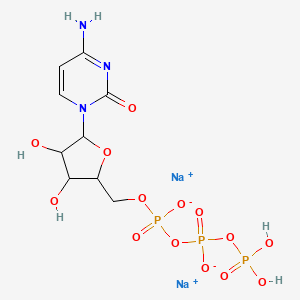

![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
